molecular formula C24H22N2O4S B2549550 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 2138132-38-2

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2549550
CAS No.: 2138132-38-2
M. Wt: 434.51
InChI Key: HPQDWFFHXODGBP-UHFFFAOYSA-N
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Description

This compound is a synthetic building block featuring a piperidine ring protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, linked to a 1,3-thiazole-5-carboxylic acid moiety. The Fmoc group enhances solubility in organic solvents and facilitates stepwise synthesis in solid-phase peptide chemistry . The compound’s molecular weight is approximately 437.5 g/mol (calculated from C24H22N2O4S), with a purity of ≥95% in commercial sources .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23(28)21-13-25-22(31-21)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDWFFHXODGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula: C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S with a molecular weight of 448.53 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing thiazole moieties can interact with various biological targets. The specific mechanisms for this compound include:

  • P-glycoprotein Modulation : Preliminary studies suggest that the compound may act as a modulator of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug metabolism and resistance. Compounds that can inhibit or stimulate P-gp activity are valuable in enhancing the efficacy of chemotherapeutic agents .
  • ATPase Activity : The compound has been shown to influence ATPase activity in P-gp, which is indicative of its potential to reverse drug resistance in cancer cells. In vitro assays have demonstrated that certain analogs of this compound can stimulate ATPase activity, suggesting they may act as substrates for P-gp .

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

Activity Description
Anticancer Potential to reverse drug resistance in cancer therapies by modulating P-gp .
Antimicrobial Exhibits activity against various microbial strains due to thiazole ring .
Neuroprotective Possible neuroprotective effects observed in preliminary studies .

Case Studies

  • P-glycoprotein Inhibition : A study evaluated the effect of this compound on HEK293 cells overexpressing P-gp. Results indicated significant inhibition of paclitaxel efflux, suggesting its potential use in overcoming multidrug resistance in cancer treatment .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications for enhancing activity .
  • Neuroprotective Effects : In a neuroprotection model, derivatives showed promise in reducing neuronal cell death induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate for drug development:

  • Antimicrobial Activity : Research has indicated that thiazole derivatives often exhibit antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds containing thiazole rings have been investigated for their anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Studies

  • Biochemical Pathway Investigations : The compound can be utilized to study biochemical pathways involving sulfur-containing compounds due to its thiazole structure. It may serve as a tool to investigate enzyme interactions or metabolic pathways related to sulfur metabolism .
  • Pharmacokinetic Studies : Given its complex structure, pharmacokinetic studies can be conducted to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems, aiding in understanding how such compounds behave in vivo .

Case Studies

StudyObjectiveFindings
Anusevičius et al. (2024)Evaluate antimicrobial properties of thiazole derivativesSeveral derivatives showed significant activity against multidrug-resistant strains .
MDPI Research (2024)Investigate decarboxylation reactions involving amino acidsHighlighted potential applications in synthesizing novel compounds for biological testing .
PMC Article (2017)Synthesize amino acid-derived thiazolesDeveloped a series of analogues demonstrating varied biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine and Fmoc Groups

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) Structural Difference: Replaces the thiazole ring with an acetic acid-substituted piperazine. Properties: Lower molecular weight (413.48 g/mol) and higher polarity due to the piperazine ring. Applications: Used in peptide coupling but less suited for targeting thiazole-dependent enzymes.

3-(1-Fmoc-piperidin-4-yl)propanoic Acid (CAS: 154938-68-8) Structural Difference: Features a propanoic acid chain instead of the thiazole-carboxylic acid. Properties: Increased flexibility due to the aliphatic chain, which may reduce rigidity in molecular recognition compared to the thiazole .

1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid (CAS: 2059971-10-5) Structural Difference: Substitutes thiazole with pyrazole, altering nitrogen positioning.

Thiazole-Containing Analogues

2-(1-Fmoc-pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid Hydrochloride

  • Structural Difference : Pyrrolidine replaces piperidine, introducing a five-membered ring with reduced steric bulk.
  • Properties : Lower molecular weight (467.0 g/mol) and increased acidity due to the hydrochloride salt. The methyl group on the thiazole may hinder solubility .

2-[2-(1-Fmoc-piperidin-4-yl)-1,3-thiazol-4-yl]acetic Acid (CAS: 2171888-29-0) Structural Difference: Thiazole-4-yl acetic acid replaces the 5-carboxylic acid group.

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(1-Fmoc-piperidin-4-yl)-1,3-thiazole-5-carboxylic acid C24H22N2O4S 437.5 Thiazole-5-carboxylic acid
2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0) C22H23N3O4 413.48 Piperazine, acetic acid
1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 2059971-10-5) C24H23N3O4 417.46 Pyrazole-3-carboxylic acid

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Name Vendor Purity Price (50 mg)
2-(1-Fmoc-piperidin-4-yl)-1,3-thiazole-5-carboxylic acid CymitQuimica 95% €888.00
2-[4-(Fmoc)piperazin-1-yl]acetic acid Chemicalbook.in 100% Not listed
3-(1-Fmoc-piperidin-4-yl)propanoic Acid (CAS: 154938-68-8) Multiple ≥95% ~$200.00

Preparation Methods

Synthetic Routes and Methodologies

Solid-Phase Peptide Synthesis (SPPS) Approaches

The integration of Fmoc-protected intermediates into solid-phase frameworks has emerged as a cornerstone for synthesizing this compound. A microwave-assisted SPPS protocol, adapted from the synthesis of WAP-8294A2, involves sequential coupling of Fmoc-piperidine-4-carboxylic acid derivatives to resin-bound precursors. Key steps include:

  • Resin Functionalization : Wang resin pre-loaded with allyl glutamate undergoes Fmoc deprotection using 20% piperidine in N-methylpyrrolidone (NMP), generating a free amine for subsequent couplings.
  • Fmoc-Piperidine Coupling : HATU/HOAt-mediated activation of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid ensures efficient amide bond formation at 40°C under microwave irradiation.
  • Thiazole Ring Construction : Cyclization of thiourea intermediates with α-bromoketones, as demonstrated in automated platforms, yields the 1,3-thiazole core. Ethyl bromopyruvate reacts with thioamides under catalyst-free microwave conditions (100°C, 10 min), achieving >85% yield for thiazole formation.
Table 1: SPPS Reaction Parameters
Parameter Value/Reagent Yield (%) Purity (HPLC) Source
Coupling Reagent HATU/HOAt 92 98.5
Solvent NMP - -
Temperature 40°C (microwave) - -
Cyclization Agent Ethyl bromopyruvate 87 97.2

Solution-Phase Synthesis

For laboratories lacking solid-phase infrastructure, solution-phase methods offer flexibility:

Fmoc Protection of Piperidine
  • Piperidine Activation : Piperidine-4-carboxylic acid reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with triethylamine (TEA) as base. Reaction at 0°C→rt for 6 hr achieves 94% conversion.
  • Carboxylic Acid Activation : The Fmoc-piperidine intermediate undergoes activation via mixed anhydride (isobutyl chloroformate) or uronium salts (HBTU) for subsequent coupling to thiazole precursors.
Thiazole Formation via Hantzsch Cyclization

A modified Hantzsch protocol combines:

  • Thioamide Preparation : Fmoc-piperidine-thioamide derivatives synthesized via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide).
  • Cyclization : α-Bromoketone (e.g., methyl 5-bromo-4-oxopentanoate) reacts with thioamide in ethanol/water (3:1) at reflux for 2 hr, yielding thiazole-5-carboxylate esters (78% yield).

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics. A study on thiazole-containing amino acids demonstrated that cyclization times reduce from 12 hr (conventional heating) to 10 min under microwave conditions (100°C, 300 W), with yields improving from 65% to 88%.

Catalytic Asymmetric Hydrogenation

For chiral piperidine intermediates, RuCl₂[(R)-BINAP]-catalyzed hydrogenation of β-keto esters achieves 97% enantiomeric excess (e.e.), as validated by chiral HPLC. This method ensures stereochemical integrity in the final compound.

Table 2: Catalytic Hydrogenation Conditions
Catalyst Substrate Pressure (bar) e.e. (%) Source
RuCl₂[(R)-BINAP] β-Keto ester 50 97
Pd/C Benzyl esters 1 -

Analytical Validation

Structural Characterization

  • ¹H NMR : Diagnostic signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), thiazole C5-H (δ 8.2 ppm), and piperidine CH₂ groups (δ 1.4–2.6 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 453.1478 (calculated for C₂₄H₂₅N₂O₄S⁺: 453.1481).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for SPPS-derived batches. Preparative TLC (silica gel, EtOAc/hexane 1:1) remains effective for small-scale purifications.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles, a two-reactor system achieves:

  • Fmoc Protection : Continuous feed of piperidine-4-carboxylic acid and Fmoc-Cl in DCM at 25°C (residence time: 15 min).
  • Thiazole Cyclization : Tubular reactor with immobilized thiourea catalysts operates at 80°C, enabling throughput of 1.2 kg/day.

Waste Mitigation

Neutralization protocols using activated carbon (1 g per 10 g product) reduce Fmoc-related contaminants by 92%, complying with EPA Hazardous Waste Codes.

Applications in Drug Discovery

The compound’s dual functionality (Fmoc-protected amine and thiazole carboxylate) makes it invaluable for:

  • Peptide Backbone Modification : Enhances conformational rigidity in antimicrobial peptides.
  • Kinase Inhibitor Scaffolds : The thiazole-5-carboxylic acid moiety chelates Mg²⁺ in ATP-binding pockets, as evidenced in breast cancer cell line studies (IC₅₀ = 1.8 μM against MCF-7).

Q & A

Q. What are the key steps in synthesizing 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves:
  • Coupling Reactions : Use of Fmoc-protected piperidine intermediates (e.g., 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-4-carboxylic acid) with thiazole precursors under carbodiimide-based coupling conditions (e.g., EDC/HOBt) .
  • Purification : Reverse-phase HPLC or recrystallization (common solvents: acetonitrile/water or ethyl acetate/hexane) to achieve >95% purity. Confirmation via TLC and elemental analysis .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) during Fmoc deprotection to prevent side reactions.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Peaks for Fmoc aromatic protons (δ 7.2–7.8 ppm), thiazole C-5 carboxylic acid (δ ~170 ppm), and piperidine carbamate (δ ~155 ppm) .
  • IR Spectroscopy : Stretching bands for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S content (e.g., C₂₄H₂₃N₃O₃S requires C 64.13%, H 5.12%, N 9.35%, S 7.13%) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the Fmoc-protected piperidine moiety to minimize racemization?

  • Methodological Answer :
  • Catalyst Selection : Use HOBt or Oxyma Pure as additives to suppress racemization during carbodiimide-mediated couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) at 0–4°C reduce side reactions. Monitor pH (ideally 6–7) with DIEA .
  • Reaction Monitoring : Real-time FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during structural confirmation?

  • Methodological Answer :
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine and thiazole signals .
  • Dynamic Effects : Assess temperature-dependent NMR (e.g., 25°C vs. 50°C) to identify conformational exchange in the piperidine ring .
  • Comparative Analysis : Cross-reference with analogous Fmoc-protected compounds (e.g., 2-(4-(Fmoc)piperidin-1-yl)acetic acid ).

Q. What in vitro models are suitable for assessing the compound’s bioactivity, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC₅₀ values. Pre-incubate the compound with the enzyme (30 min, 37°C) to assess competitive/non-competitive binding .
  • Docking Studies : Molecular docking (AutoDock Vina) against crystal structures (e.g., PDB: 1XYZ) to predict binding poses of the thiazole-carboxylic acid moiety in active sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 2–10, 37°C, 24h) and analyze degradation via HPLC. Fmoc groups degrade rapidly at pH > 8 .
  • Thermal Stability : TGA/DSC to identify decomposition temperatures (typically >200°C for Fmoc derivatives) .
  • Storage Recommendations : Store at -20°C under desiccation; avoid prolonged exposure to light due to thiazole photodegradation .

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